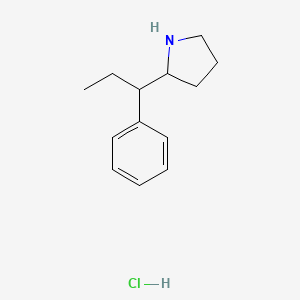

2-(1-Phenylpropyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-(1-phenylpropyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11;/h3-5,7-8,12-14H,2,6,9-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHACXCAOZMXSGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCCN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(1-Phenylpropyl)pyrrolidine hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the phenylpropyl group. One common synthetic route starts with the cyclization of appropriate precursors to form the pyrrolidine ring. This can be achieved through intramolecular aldol reactions or other cyclization methods. The phenylpropyl group is then introduced via substitution reactions, often using phenylpropyl halides under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and continuous flow techniques .

Chemical Reactions Analysis

2-(1-Phenylpropyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The phenylpropyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions.

Scientific Research Applications

2-(1-Phenylpropyl)pyrrolidine hydrochloride has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-(1-Phenylpropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of biological pathways. This interaction can result in various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key Observations:

- Lipophilicity : The diphenylpropyl analog (301.9 g/mol) exhibits higher molecular weight and lipophilicity than 2-(1-phenylpropyl)pyrrolidine HCl, likely influencing membrane permeability and metabolic stability .

- Solubility: The diphenylpropyl analog shows moderate solubility in organic solvents (e.g., ethanol: 30 mg/ml), whereas industrial-grade 2-(1-phenylpropyl)pyrrolidine HCl lacks detailed solubility data .

Pharmacological and Toxicological Profiles

- 2-(1-Phenylpropyl)pyrrolidine HCl: No acute toxicity data are available. Its safety data sheet advises laboratory use only, with first-aid measures for inhalation exposure .

- SB 269970 [³H] HCl : A radiolabeled compound used in receptor studies (e.g., serotonin receptors). Its hydroxyphenylsulfonyl group may enhance receptor affinity but introduce metabolic instability .

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl : Marketed for forensic applications, suggesting dissociative anesthetic-like activity. Higher molecular weight may correlate with prolonged half-life .

Biological Activity

2-(1-Phenylpropyl)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered interest due to its diverse biological activities. This compound features a pyrrolidine ring substituted with a phenylpropyl group, which influences its interaction with various biological targets. Understanding the biological activity of this compound involves examining its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. Pyrrolidine derivatives are known to affect multiple biochemical pathways, often through:

- Binding to Receptors : These compounds can bind to neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : They may inhibit enzymes involved in neurotransmitter uptake, affecting levels of key neurotransmitters like dopamine and serotonin.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties, including solubility and stability. Factors such as pH and temperature can affect its absorption and distribution in biological systems.

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies have shown that it may protect against neurotoxic agents by modulating vesicular monoamine transporter (VMAT) activity, which is crucial for dopamine transport in neurons .

- Potential in Addiction Treatment : The compound's interaction with VMAT suggests potential applications in treating substance use disorders, particularly methamphetamine addiction .

- Antioxidant Properties : Some studies indicate that pyrrolidine derivatives possess antioxidant capabilities, potentially mitigating oxidative stress in cells .

Case Study 1: VMAT2 Interaction

A study investigated the binding affinity of various pyrrolidine analogs to VMAT2. The results showed that structural modifications significantly influenced their ability to inhibit dopamine uptake, highlighting the importance of the phenylpropyl substitution in enhancing biological activity .

Case Study 2: Neurotoxicity Protection

In another study, this compound was tested for its protective effects against neurotoxicity induced by MPP+. The findings suggested that this compound could mitigate the neurotoxic effects by enhancing VMAT2 function, thereby reducing dopamine depletion in neuronal cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other pyrrolidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(1-Phenylpropyl)pyrrolidine HCl | Pyrrolidine ring + phenylpropyl group | Neuroprotective, potential anti-addiction |

| Pyrrolidine-2-one | Basic pyrrolidine structure | Limited biological activity |

| Pyrrolidine-2,5-diones | Variations in substituents | Diverse activities (anti-cancer) |

Q & A

Basic: What are the recommended synthetic routes for 2-(1-Phenylpropyl)pyrrolidine hydrochloride, and how can purity be optimized?

Answer:

The synthesis of this compound can be approached via reductive amination or alkylation of pyrrolidine precursors. For example, reductive amination between pyrrolidine and 1-phenylpropanal using sodium cyanoborohydride in a methanol/acetic acid solvent system is a plausible route . Purification typically involves recrystallization from ethanol or isopropanol, followed by column chromatography (e.g., silica gel with dichloromethane/methanol gradients). Purity optimization requires strict control of reaction stoichiometry, temperature (0–25°C), and post-synthetic washes with non-polar solvents to remove unreacted starting materials .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Structural confirmation relies on a combination of:

- NMR Spectroscopy : H and C NMR to verify the pyrrolidine ring protons (δ 1.5–3.5 ppm) and phenylpropyl substituent (aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular ion peak ([M+H] at m/z calculated for CHNCl).

- X-ray Crystallography : For absolute stereochemical confirmation if chirality is present .

Advanced: What experimental strategies address enantiomer-specific pharmacological effects in chiral analogs of this compound?

Answer:

For chiral variants (e.g., if the phenylpropyl group introduces stereocenters):

- Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-Ru complexes) to enantioselectively generate the desired isomer .

- Enantiopure Separation : Employ chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- In Vitro Assays : Compare binding affinities of enantiomers to target receptors (e.g., GPCRs) using radioligand displacement studies .

Advanced: How should researchers resolve contradictions in reported receptor binding data for pyrrolidine derivatives?

Answer:

Discrepancies in receptor binding data (e.g., conflicting Ki values) may arise from:

- Assay Conditions : Variations in buffer pH, ion concentration, or temperature. Standardize protocols (e.g., TRIS buffer at pH 7.4, 25°C) .

- Receptor Subtypes : Test selectivity across receptor isoforms (e.g., dopamine D2 vs. D3) using transfected cell lines.

- Allosteric Modulation : Perform Schild analysis to distinguish competitive vs. allosteric interactions .

Advanced: What methodologies mitigate solubility challenges during in vitro testing of this compound?

Answer:

Limited aqueous solubility (common for lipophilic pyrrolidines) can be addressed by:

- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- pH Adjustment : Prepare hydrochloride salt forms (as in this compound) to enhance water solubility.

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes for stable dispersion .

Advanced: How can metabolic pathways of this compound be elucidated?

Answer:

- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS.

- Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess enzyme interactions.

- Stable Isotope Labeling : Synthesize C-labeled analogs to track metabolic breakdown .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in receptor active sites (e.g., σ-1 receptors).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories.

- QSAR Modeling : Train models on pyrrolidine derivatives to predict affinity/selectivity .

Advanced: How should impurity profiling be conducted for this compound?

Answer:

- HPLC-UV/ELSD : Use C18 columns (5 µm, 250 mm) with 0.1% TFA in water/acetonitrile gradients.

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to identify degradation products .

- Reference Standards : Compare against pharmacopeial impurities (e.g., EP or USP guidelines) .

Advanced: What experimental designs assess the compound’s stability under physiological conditions?

Answer:

- Accelerated Stability Testing : Store at 40°C/75% RH for 1–3 months and monitor degradation via HPLC.

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS.

- Light Exposure : Follow ICH Q1B guidelines using a xenon arc lamp .

Advanced: What in vitro models are optimal for evaluating neurotoxicity or cardiotoxicity?

Answer:

- Neuronal Cultures : Primary rat cortical neurons to assess neurotoxicity (LDH release, caspase-3 activation).

- hERG Channel Assay : Patch-clamp electrophysiology to evaluate cardiotoxicity risk.

- Mitochondrial Toxicity : Measure oxygen consumption rate (OCR) in SH-SY5Y cells using Seahorse XF analyzers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.